2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine typically involves the annulation of a triazole fragment to a pyrimidine ring. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-mediated, catalyst-free synthesis techniques. This eco-friendly method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, resulting in the target compound .
Chemical Reactions Analysis
Types of Reactions: 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and condensation reactions .
Common Reagents and Conditions: Common reagents used in these reactions include iron (III) chloride for oxidation, orthoesters or chloroanhydrides for condensation, and enaminonitriles for nucleophilic substitution .
Major Products Formed: The major products formed from these reactions include various substituted triazolopyrimidines, which exhibit significant biological activities .
Scientific Research Applications
2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine has numerous scientific research applications. It is used in medicinal chemistry for its antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . Additionally, it serves as a scaffold for the development of new drugs targeting cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Mechanism of Action
The mechanism of action of 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine involves its interaction with various molecular targets and pathways. It acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2, and modulates calcium channels . These interactions result in its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other triazolopyrimidines such as 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one and 5-methyl-7-hydroxy-1,3,4-triazindolizine .
Uniqueness: What sets 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine apart is its specific combination of a nitro group and an ethanamine side chain, which contributes to its unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-(6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2.2ClH/c8-2-1-6-10-7-9-3-5(13(14)15)4-12(7)11-6;;/h3-4H,1-2,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEAMGYVLOWSOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)CCN)[N+](=O)[O-].Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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